N-(4-bromophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide
Description
N-(4-bromophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a bromophenyl group, a triazolopyridazine moiety, and a piperidine carboxamide structure, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
Molecular Formula |
C20H23BrN6O |
|---|---|
Molecular Weight |
443.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C20H23BrN6O/c1-13(2)19-24-23-17-7-8-18(25-27(17)19)26-11-9-14(10-12-26)20(28)22-16-5-3-15(21)4-6-16/h3-8,13-14H,9-12H2,1-2H3,(H,22,28) |
InChI Key |
NFYWKOWSUASAHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include hydrazine derivatives and nitriles.
Introduction of the Bromophenyl Group: This can be achieved through a coupling reaction, such as Suzuki or Heck coupling, using a bromophenyl halide and a suitable catalyst like palladium.
Attachment of the Piperidine Carboxamide: This step involves the reaction of the triazolopyridazine intermediate with a piperidine derivative, often under amide coupling conditions using reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen gas can reduce specific functional groups within the molecule.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines, thiols, under conditions such as reflux or microwave irradiation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-(4-bromophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, and its mechanism of action is a subject of ongoing research.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could influence signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide
- N-(4-fluorophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide
- N-(4-methylphenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide
Uniqueness
N-(4-bromophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is unique due to the presence of the bromophenyl group, which can influence its reactivity and interaction with biological targets. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s binding affinity and specificity compared to its analogs with different substituents.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
N-(4-bromophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a piperidine ring, a triazole moiety, and a bromophenyl group. Its molecular formula is C₁₈H₁₈BrN₅O, and it has a molecular weight of 396.28 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of RORγt : The compound acts as an inverse agonist for the retinoic acid receptor-related orphan nuclear receptor γt (RORγt), which plays a crucial role in the regulation of pro-inflammatory cytokines associated with autoimmune diseases like psoriasis. Studies have shown that derivatives of triazolo-pyridazine compounds can significantly inhibit IL-17A production in human whole blood assays and mouse models .
- Antioxidant Properties : The presence of the triazole ring enhances the compound's antioxidant capabilities, contributing to its potential protective effects against oxidative stress-related cellular damage .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Psoriasis Model : A study evaluated the efficacy of the compound in an IL-18/23-induced psoriasis model in mice. Results indicated a significant reduction in inflammatory markers and skin lesions when treated with the compound, highlighting its potential therapeutic application in psoriasis management .
- Cancer Research : Preliminary investigations into the cytotoxic effects of this compound on various cancer cell lines have shown promising results. The compound demonstrated selective cytotoxicity towards certain tumor cells while sparing normal cells, suggesting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
